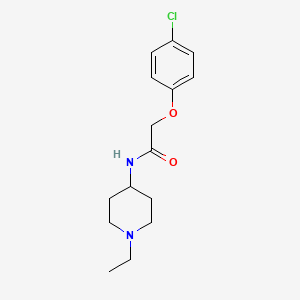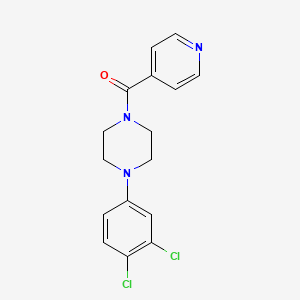
N-(3-丁氧基丙基)-4-甲氧基苯磺酰胺
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of sulfonamide chemistry. The process involves sulfonation, N-sulfonation, protection of nitrogen, deprotection, and alkylation steps to yield the desired sulfonamide compounds (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-(3-butoxypropyl)-4-methoxybenzenesulfonamide, can be analyzed through crystallography and spectroscopy. The crystal structures of related sulfonamides reveal supramolecular architectures controlled by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including N-(3-butoxypropyl)-4-methoxybenzenesulfonamide, participate in a variety of chemical reactions. They can undergo electrophilic fluorination, which enhances their reactivity and introduces fluorine atoms into the molecule, as seen in the use of sterically demanding electrophilic fluorinating reagents (Yasui et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can be determined through spectroscopic and crystallographic methods. For instance, the monomer and dimer structures of related sulfonamides have been analyzed to understand their intermolecular interactions, which significantly affect their physical properties (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides include their reactivity towards nucleophiles, stability under various conditions, and ability to form complexes with metals or other organic molecules. Lewis acid-promoted reactions and the versatility of sulfonamides in the preparation of secondary amines and protection of amines are notable examples of their chemical behavior (Engler & Scheibe, 1998); (Fukuyama, Jow, & Cheung, 1995).
科学研究应用
合成和结构表征
研究人员已经合成并表征了包括N-(3-(4-甲氧基苄基)-5-(4-氯苯基)-4H-1,2,4-三唑-1-基)-4-甲基苯磺酰胺在内的化合物,从而开发了具有独特电化学和光电化学性质的新型金属酞菁。由于这些化合物具有可逆的氧化还原行为和电子转移特性,因此它们在材料科学中显示出在传感器和电化学器件等应用中的巨大潜力(Kantekin 等人,2015)。
抗肿瘤应用
基于阵列的磺酰胺类研究,包括N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺,揭示了它们作为抗肿瘤剂的潜力。这些化合物表现出有效的细胞周期抑制,并已进入临床试验,突出了它们在癌症研究和治疗中的相关性(Owa 等人,2002)。
酶抑制和抗菌活性
已经合成并评估了新的4-(3-(4-取代苯基)-3a,4-二氢-3H-茚并[1,2-c]吡唑-2-基)苯磺酰胺的细胞毒性和酶抑制效应,包括碳酸酐酶抑制。一些衍生物显示出很强的抑制作用,表明它们在设计用于青光眼等疾病的新型治疗剂或作为抗菌剂中的作用(Gul 等人,2016)。
传感器开发
基于磺酰胺化合物的传感器开发,例如使用N,N'-(乙烷-1,2-二基)双(2,5-二甲氧基苯磺酰胺)创建高效的Co2+离子传感器,展示了这些化合物在环境监测和检测重金属污染中的应用(Sheikh 等人,2016)。
阿尔茨海默病研究
已经探索了源自4-甲氧基苯乙胺的磺酰胺通过抑制乙酰胆碱酯酶在治疗阿尔茨海默病中的潜力。这些研究有助于寻找对抗神经退行性疾病的新型治疗剂(Abbasi 等人,2018)。
属性
IUPAC Name |
N-(3-butoxypropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-3-4-11-19-12-5-10-15-20(16,17)14-8-6-13(18-2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUYLAIZYBQESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butoxypropyl)-4-methoxy-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)
![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)
